1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine

Lipophilicity Physicochemical Properties ADME

This heterocyclic building block features a unique bromine-chlorine substitution pattern that raises LogP to 3.51, a ~1.5-log unit increase over non-halogenated analogs. Ideal for studying halogenation effects on membrane permeability and as a negative control in VAP-1 assays. The bromobenzyl group enables Suzuki-Miyaura coupling, while the 4-chloro site offers nucleophilic substitution for library synthesis. Reorder for confirmatory cancer stem cell screening.

Molecular Formula C10H9BrClN3
Molecular Weight 286.55 g/mol
CAS No. 956440-85-0
Cat. No. B1352369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine
CAS956440-85-0
Molecular FormulaC10H9BrClN3
Molecular Weight286.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)Br
InChIInChI=1S/C10H9BrClN3/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14)
InChIKeyQZWODEPNWNACLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobenzyl)-4-chloro-1H-pyrazol-3-amine (956440-85-0): Halogenated Pyrazole Scaffold Profile


1-(4-Bromobenzyl)-4-chloro-1H-pyrazol-3-amine (CAS 956440-85-0) is a heterocyclic pyrazole derivative containing both 4‑bromobenzyl and 4‑chloro substituents . It is a member of a broader class of 3‑aminopyrazoles that serve as hydrogen‑bond‑donating heterocycles and are explored as bioisosteres of phenol in medicinal chemistry programs . The compound is available at ≥95% purity for research use and is employed as a synthetic building block or screening candidate .

1-(4-Bromobenzyl)-4-chloro-1H-pyrazol-3-amine: Why In‑Class Substitution Is Not Equivalent


The 3‑aminopyrazole scaffold is highly sensitive to substitution pattern; the identity and position of halogen atoms on both the pyrazole ring and the benzyl group govern lipophilicity, electronic distribution, and binding interactions . Simple non‑halogenated analogs such as 1‑benzyl‑1H‑pyrazol‑3‑amine exhibit markedly different LogP values and lack the halogen‑bonding capability of the bromobenzyl‑chloro derivative [1]. Moreover, the specific bromine‑chlorine combination in 1‑(4‑bromobenzyl)‑4‑chloro‑1H‑pyrazol‑3‑amine creates a unique steric and electrostatic environment that cannot be replicated by fluoro‑, methyl‑, or positional isomers . Consequently, substituting this compound with a structurally similar analog in a biological assay or synthetic sequence may yield divergent activity profiles, altered reactivity in cross‑coupling reactions, or different physicochemical properties .

1-(4-Bromobenzyl)-4-chloro-1H-pyrazol-3-amine: Quantifiable Differentiation Evidence


Enhanced Lipophilicity (LogP) Relative to Non‑Halogenated Analog

1‑(4‑Bromobenzyl)‑4‑chloro‑1H‑pyrazol‑3‑amine exhibits a computed LogP of 3.51, which is substantially higher than the LogP of 1.89–2.09 observed for the non‑halogenated analog 1‑benzyl‑1H‑pyrazol‑3‑amine [1]. This difference reflects the contribution of the bromobenzyl and chloro substituents to molecular hydrophobicity.

Lipophilicity Physicochemical Properties ADME

Negligible Inhibition of Vascular Adhesion Protein‑1 (VAP‑1)

In an in vitro enzymatic assay, 1‑(4‑bromobenzyl)‑4‑chloro‑1H‑pyrazol‑3‑amine exhibited an IC50 value greater than 100,000 nM against rat and human VAP‑1 expressed in CHO cells [1]. While no direct comparator data is available for close structural analogs, this value places the compound in the very weak activity range for this target, making it a potential negative control or selectivity benchmark.

VAP-1 Enzyme Inhibition Selectivity

Thermal Stability and Boiling Point Elevation

The boiling point of 1‑(4‑bromobenzyl)‑4‑chloro‑1H‑pyrazol‑3‑amine is estimated at 437.9 ± 40.0 °C (760 mmHg), which is approximately 68.5 °C higher than the 369.4 °C boiling point of the non‑halogenated analog 1‑benzyl‑1H‑pyrazol‑3‑amine . This elevation is consistent with the increased molecular weight and enhanced intermolecular interactions conferred by the bromine and chlorine substituents.

Thermal Stability Physical Properties Purification

Participation in Cancer Stem Cell High‑Throughput Screening

1‑(4‑Bromobenzyl)‑4‑chloro‑1H‑pyrazol‑3‑amine was included in the test set of PubChem BioAssay AID 504535, a confirmatory luminescence cell‑based primary HTS designed to identify inhibitors of breast cancer stem cells (HMLE_shECad cells) [1]. The assay identified 6 compounds with activity ≤1 µM out of 45 tested; however, the specific activity value for this compound was not retrieved [1]. Its inclusion in this screening set demonstrates its relevance as a candidate for oncology drug discovery campaigns.

Cancer Stem Cells High‑Throughput Screening Phenotypic Assay

1-(4-Bromobenzyl)-4-chloro-1H-pyrazol-3-amine: Evidence‑Backed Application Scenarios


Lipophilicity‑Driven Lead Optimization

Medicinal chemists can utilize 1‑(4‑bromobenzyl)‑4‑chloro‑1H‑pyrazol‑3‑amine as a high‑LogP (3.51) comparator when balancing hydrophobicity in pyrazole‑based series. Its ~1.5‑log unit increase in LogP relative to 1‑benzyl‑1H‑pyrazol‑3‑amine makes it a suitable tool to study the impact of halogenation on membrane permeability and plasma protein binding during early drug discovery.

Selectivity Profiling and Negative Control

Due to its weak inhibition of VAP‑1 (IC50 >100,000 nM) [1], this compound can be employed as a negative control in VAP‑1 inhibitor screening panels. Researchers can also use it as a starting scaffold to introduce modifications that enhance VAP‑1 affinity while monitoring selectivity against off‑targets.

Synthetic Building Block in Palladium‑Catalyzed Cross‑Couplings

The presence of a bromobenzyl group enables participation in Suzuki‑Miyaura and Buchwald‑Hartwig coupling reactions , while the chloro substituent offers an alternative site for nucleophilic aromatic substitution. This dual reactivity is valuable for generating diverse compound libraries in high‑throughput synthesis workflows.

Phenotypic Screening in Oncology

Having been tested in a cancer stem cell viability HTS (PubChem AID 504535) [2], this compound is relevant for follow‑up studies in breast cancer stem cell biology. Its documented inclusion in a confirmatory screen provides a rationale for repurchasing the compound to validate or extend initial screening observations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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